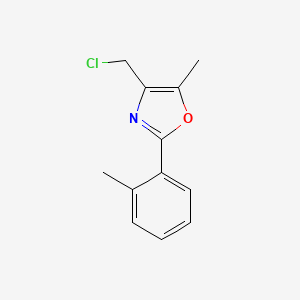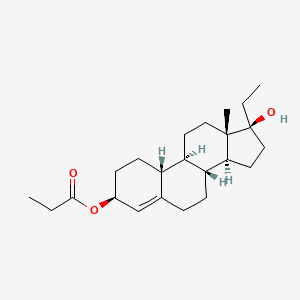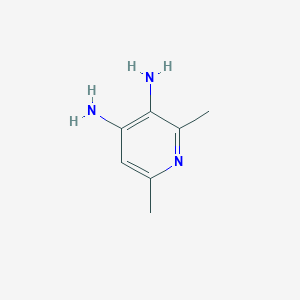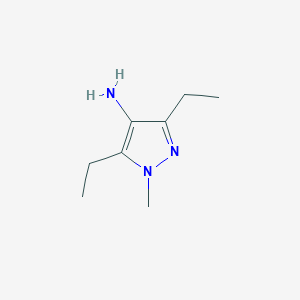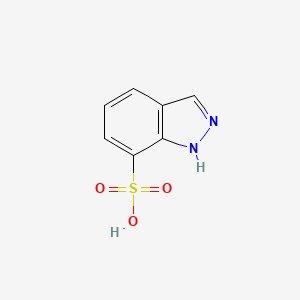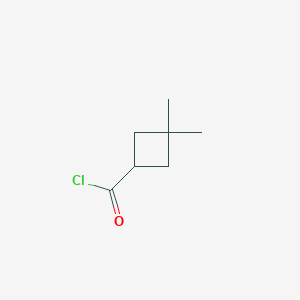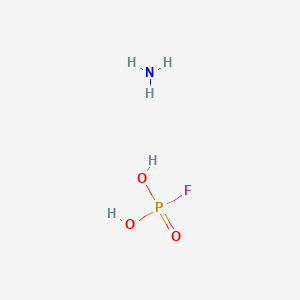
Monoammonium monofluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoammonium monofluorophosphate is a chemical compound that consists of a phosphate group with one oxygen atom substituted by a fluoride atom, resulting in the formula NH₄PO₃F. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monoammonium monofluorophosphate can be synthesized through the reaction of ammonium fluoride with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
NH4F+H3PO4→NH4PO3F+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonium fluoride with phosphoric acid in large-scale reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Monoammonium monofluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted by other halides or nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ammonium phosphate and hydrofluoric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, nucleophiles, and water. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from reactions involving this compound include ammonium phosphate, hydrofluoric acid, and various substituted phosphates.
Aplicaciones Científicas De Investigación
Monoammonium monofluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other fluorophosphate compounds.
Biology: It is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in dental care products to prevent tooth decay.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as an additive in fertilizers to enhance phosphorus availability.
Mecanismo De Acción
The mechanism of action of monoammonium monofluorophosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. In dental care, it helps to remineralize tooth enamel by providing fluoride ions that replace hydroxyl groups in hydroxyapatite, forming a more resistant fluorapatite structure.
Comparación Con Compuestos Similares
Monoammonium monofluorophosphate can be compared with other similar compounds, such as:
Sodium monofluorophosphate: Commonly used in toothpaste, it has similar applications but differs in its sodium content.
Ammonium phosphate: Lacks the fluoride component, making it less effective in dental applications.
Difluorophosphate: Contains two fluoride atoms, resulting in different chemical properties and applications.
This compound is unique due to its specific combination of ammonium, phosphate, and fluoride ions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
20859-38-5 |
|---|---|
Fórmula molecular |
FH5NO3P |
Peso molecular |
117.017 g/mol |
Nombre IUPAC |
azanium;fluoro(hydroxy)phosphinate |
InChI |
InChI=1S/FH2O3P.H3N/c1-5(2,3)4;/h(H2,2,3,4);1H3 |
Clave InChI |
UZASADVOSTVZTB-UHFFFAOYSA-N |
SMILES |
N.OP(=O)(O)F |
SMILES canónico |
[NH4+].OP(=O)([O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


